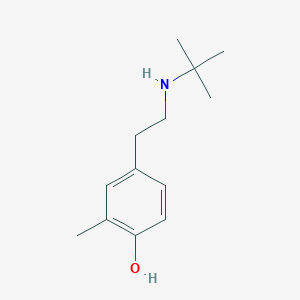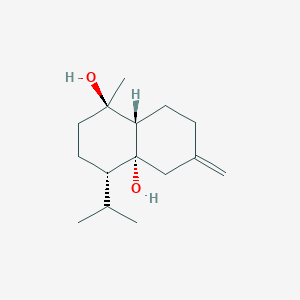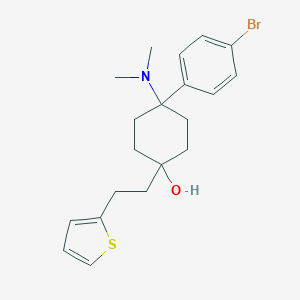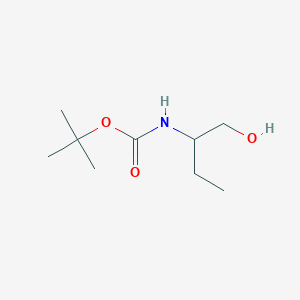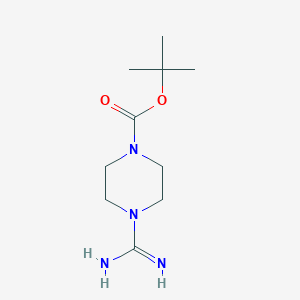
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) is a heterocyclic organic compound that features a pyridine ring substituted with a cyclopropyl group at the 2-position and a methyl group at the 4-position, with an oxygen atom bonded to the nitrogen atom of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) can be achieved through several methods. One common approach involves the oxidation of 2-Cyclopropyl-4-methylpyridine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) may involve continuous flow processes where the starting materials are fed into a reactor containing the oxidizing agent. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and minimize by-products. Catalysts may also be employed to enhance the efficiency of the oxidation process.
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like sodium borohydride.
Substitution: Reagents such as alkyl halides, acyl chlorides, and organometallic reagents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized pyridine derivatives, while substitution reactions can produce a variety of functionalized pyridine compounds.
Scientific Research Applications
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The cyclopropyl and methyl groups contribute to the compound’s overall stability and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Methylpyridine N-oxide: Similar structure but lacks the cyclopropyl group.
4-Methylpyridine N-oxide: Similar structure but lacks the cyclopropyl group.
2-Cyclopropylpyridine N-oxide: Similar structure but lacks the methyl group.
Uniqueness
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) is unique due to the presence of both the cyclopropyl and methyl groups, which confer distinct steric and electronic properties.
Properties
CAS No. |
158902-33-1 |
|---|---|
Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-cyclopropyl-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C9H11NO/c1-7-4-5-10(11)9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
LNSSNMBSRZJBRR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])C2CC2 |
Synonyms |
Pyridine, 2-cyclopropyl-4-methyl-, 1-oxide (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



